4-Methoxy-2-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
4-Methoxy-2-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound featuring a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling conditions to scale up the reaction. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
4-Methoxy-2-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound is known for its ability to interact with various biological targets, contributing to its biological activity . The exact mechanism may involve binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 4-Methoxy-2-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine stands out due to its unique structure, which combines a pyrimidine core with a pyrrolidine ring and a phenyloxane moiety. This unique combination enhances its potential for diverse biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C23H28N4O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone |
InChI |
InChI=1S/C23H28N4O3/c1-29-20-7-10-24-22(25-20)27-15-17-13-26(14-18(17)16-27)21(28)23(8-11-30-12-9-23)19-5-3-2-4-6-19/h2-7,10,17-18H,8-9,11-16H2,1H3 |
InChI Key |
JDMAIIWNHZEGHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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